Product packaging for 3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide(Cat. No.:CAS No. 31112-62-6)

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide

Cat. No.: B1676532
CAS No.: 31112-62-6
M. Wt: 789.1 g/mol
InChI Key: DTZMSDADRKLCQE-RFMXWLSYSA-N
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Description

Historical Trajectory and Evolution of Metrizamide in Biomedical Science

The story of metrizamide is intrinsically linked to the broader evolution of radiological contrast agents, a field driven by the pursuit of greater image clarity and enhanced patient safety.

Genesis of Non-Ionic Contrast Media Research

The development of contrast media for X-ray imaging began early in the 20th century, with initial agents being simple, yet often toxic, compounds. academicjournals.org A major breakthrough came with the creation of water-soluble, tri-iodinated derivatives of benzoic acid in the 1950s. who.int These agents, such as diatrizoate, were ionic, meaning they dissociated into charged particles in solution. who.intnih.gov This high osmolality, often up to eight times that of blood, was responsible for many of the undesirable side effects experienced by patients, including pain and a sensation of heat upon injection. who.intresearchgate.net

In the 1960s, a Swedish radiologist, Dr. Torsten Almén, hypothesized that the high osmolality of these ionic contrast media was the primary cause of patient discomfort. researchgate.netnih.gov Inspired by the stinging sensation of saltwater in his eyes compared to the less irritating brackish water, he conceived of a non-ionic contrast agent that would not dissociate in solution. nih.gov This would theoretically reduce the osmolality and, consequently, the adverse effects. researchgate.net Despite initial skepticism from pharmaceutical companies, who believed ionicity was essential for water solubility, Almén's perseverance led to a collaboration with the Norwegian company Nyegaard & Co in 1968. academicjournals.orghighwire.org This partnership resulted in the synthesis of the first non-ionic contrast medium, metrizamide, which was based on the glucose amide of metrizoate and released in 1974. nih.govhighwire.org

Pioneering Role in Water-Soluble Myelography

Metrizamide's introduction revolutionized the field of myelography, the radiological examination of the spinal canal. nih.gov Previously, this procedure relied on oil-based agents like iofendylate (B1672084) (marketed as Pantopaque or Myodil). nih.gov These oily substances were not water-soluble and had to be manually removed after the procedure to prevent long-term complications, a process that was often incomplete and uncomfortable for the patient. nih.gov

Metrizamide, being water-soluble, offered the significant advantage of being naturally absorbed from the cerebrospinal fluid and excreted by the body. nih.gov Its lower neurotoxicity and the ability to provide finer detail in imaging made it a superior alternative. nih.govtandfonline.com Clinical trials in the mid-1970s demonstrated its efficacy and comparative safety for lumbar, thoracic, and cervical myelography, leading to its widespread adoption and the replacement of oil-based contrast media for these procedures. tandfonline.comumich.edu It was also instrumental in the early days of computed tomography (CT) myelography, allowing for enhanced visualization of the spinal cord and surrounding structures. semanticscholar.org

Transition from Historical Contrast Agents in Research

The development of metrizamide marked a paradigm shift from high-osmolality ionic contrast media (HOCM) to low-osmolality contrast media (LOCM). nih.govscispace.com Research comparing metrizamide and other first-generation non-ionic agents to the older ionic compounds consistently demonstrated a significant reduction in adverse reactions. nih.govasm.org

However, metrizamide itself was a transitional agent. Its production was complex and costly, and it was supplied as a freeze-dried powder that required reconstitution before use. who.intnih.gov These factors, coupled with some remaining side effects, spurred further research. nih.gov In the mid-1970s and early 1980s, second-generation non-ionic LOCM, such as iohexol (B1672079) and iopamidol (B1672082), were developed. nih.govscispace.com These newer agents were easier to synthesize, more stable in solution, and demonstrated an even better safety profile in comparative studies, eventually supplanting metrizamide in routine clinical practice. nih.govhighwire.orgasm.org

Evolution of Contrast Media for Myelography
Agent Type Key Characteristics
Oil-Based (e.g., Iofendylate) Not water-soluble, required manual removal, provided less detail. nih.gov
Ionic Water-Soluble (e.g., Meglumine (B1676163) iocarmate) High osmolality, associated with significant side effects. researchgate.nettandfonline.com
Non-Ionic Water-Soluble (Metrizamide) First-generation LOCM, water-soluble, absorbed by the body, improved detail. nih.govtandfonline.com
Second-Generation Non-Ionic (e.g., Iohexol) Lower cost, more stable, further reduced side effects. nih.govhighwire.org

Fundamental Research Paradigms Utilizing Metrizamide

Beyond its historical significance in radiology, metrizamide possesses properties that make it a valuable tool in fundamental laboratory research, primarily as a density gradient medium for centrifugation. wikipedia.org Its non-ionic nature and ability to form dense, yet relatively low viscosity and low osmolarity solutions, make it ideal for separating biological particles. highwire.orgoup.com

Metrizamide gradients have been successfully employed in a variety of research applications to isolate and purify cells, subcellular organelles, and macromolecules. This technique allows researchers to separate components of a mixture based on their buoyant density.

Key Research Applications of Metrizamide in Density Gradient Centrifugation:

Isolation of Cells: Metrizamide gradients have been used to separate different cell populations. For instance, researchers have used this method to isolate and characterize different populations of rat Leydig cells from testicular tissue and to separate various developmental stages of malarial parasites. who.intresearchgate.net

Purification of Subcellular Organelles: A significant body of research has utilized metrizamide for the isolation of various organelles from cell homogenates. This includes the separation of:

Lysosomes and Peroxisomes: Metrizamide gradients have proven effective in separating lysosomes from peroxisomes and mitochondria in rat liver preparations. umich.edu

Microsomes: The compound has been shown to be advantageous for the density gradient centrifugation of rough and smooth microsomes from the liver, with minimal inhibitory or solubilizing effects on the microsomal membranes. tandfonline.com

Polysomes and Ribonucleoproteins: Studies have demonstrated the utility of metrizamide in separating free polysomes, rough membranes, and ribosomal subunits from rat liver cytoplasm. nih.gov

Fractionation of Macromolecules: Metrizamide has been used in the study of proteins and nucleic acids. For example, it has been employed in the density gradient centrifugation of recombinant viral envelope glycoproteins to study their integrity and complex formation. researchgate.net Research has also investigated the interactions between metrizamide and proteins, such as catalase, during centrifugation. nih.gov

Application of Metrizamide in Research
Research Area Specific Use
Cell Biology Isolation of rat Leydig cells, separation of malarial parasite stages. who.intresearchgate.net
Molecular Biology Purification of lysosomes, peroxisomes, and microsomes. tandfonline.comumich.edu
Separation of polysomes and ribonucleoproteins. nih.gov
Virology/Protein Biochemistry Centrifugation of recombinant viral glycoproteins. researchgate.net
Studying protein-metrizamide interactions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22I3N3O8 B1676532 3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide CAS No. 31112-62-6

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Organic iodine compounds such as metrizamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of metrizamide in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, metrizamide makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. Metrazamide also has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism.

CAS No.

31112-62-6

Molecular Formula

C18H22I3N3O8

Molecular Weight

789.1 g/mol

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide

InChI

InChI=1S/C18H22I3N3O8/c1-6(27)22-14-11(19)10(12(20)15(13(14)21)24(3)7(2)28)18(32)23-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,26,29-31H,5H2,1-3H3,(H,22,27)(H,23,32)/t8-,9+,16+,17+/m0/s1

InChI Key

DTZMSDADRKLCQE-RFMXWLSYSA-N

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)N(C)C(=O)C)I

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)N(C)C(=O)C)I

Appearance

Solid powder

melting_point

223 °C

Other CAS No.

31112-62-6

physical_description

White solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]
Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

6.35e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amipak
Amipaque
Metrizamide

Origin of Product

United States

Methodological Applications of Metrizamide in Biological Research

Density Gradient Centrifugation Methodologies

Density gradient centrifugation is a fundamental technique used to separate particles based on their size, shape, and density. Metrizamide is frequently employed as a medium for this technique due to its advantageous properties. microbenotes.com The process involves creating a gradient of metrizamide solution with increasing density in a centrifuge tube. When a biological sample is layered on top and centrifuged, its components migrate through the gradient and separate into bands based on their individual sedimentation rates or buoyant densities.

Principles of Isopycnic Separation with Metrizamide

Isopycnic separation, also known as buoyant or equilibrium separation, is a type of density gradient centrifugation that separates particles based solely on their buoyant density. microbenotes.com In this method, particles migrate through the gradient until they reach a point where their density equals that of the surrounding metrizamide medium. microbenotes.com At this "isopycnic" point, sedimentation ceases, regardless of further centrifugation time, as the particles are essentially floating. biologydiscussion.com

A key requirement for successful isopycnic separation is that the maximum density of the gradient medium must be greater than the density of the particles being separated. Metrizamide is well-suited for this, as it can form solutions of high density. axis-shield-density-gradient-media.com The buoyant density of biological particles can be influenced by the osmotic pressure of the gradient medium. Because metrizamide is non-ionic, it offers advantages over ionic media like cesium chloride, especially when separating osmotically sensitive particles. biologydiscussion.com For instance, metrizamide has been used to study the hydration of DNA by observing its buoyant density in the gradient. nih.gov

Low Viscosity and Osmolality Advantages in Gradient Formation

Compared to other gradient media like sucrose (B13894) or Ficoll, metrizamide solutions exhibit relatively low viscosity and osmolality. frontierspartnerships.orgunits.it This is a significant advantage in density gradient centrifugation for several reasons. Low viscosity allows for reduced centrifugation times, as particles can move more freely through the gradient. oup.com Furthermore, the lower osmolality of metrizamide solutions compared to sucrose at similar densities helps to preserve the morphology and function of osmotically sensitive organelles and cells. nih.govaxis-shield-density-gradient-media.com

While sucrose solutions become highly viscous and exert significant osmotic pressure at high concentrations, metrizamide maintains a lower osmolality, which is beneficial for maintaining the integrity of biological samples. biologydiscussion.comaxis-shield-density-gradient-media.com For example, even at a density of 1.265 g/ml, the osmolality of a Nycodenz® (a related iodinated density gradient medium) solution is only 485 mOsm, whereas sucrose solutions at densities commonly used for organelle isolation can exceed 1500 mOsm. axis-shield-density-gradient-media.com This property is crucial for preventing the dehydration and shrinkage of particles, which can alter their buoyant density and affect separation. sigmaaldrich.com

Maintenance of Biological Viability and Metabolism

A critical advantage of using metrizamide in density gradient centrifugation is its ability to maintain the biological viability and metabolic activity of separated cells and organelles. nih.gov Studies have shown that exposure to metrizamide solutions does not significantly impair the viability or metabolism of erythrocytes and malarial parasites. nih.govwho.int This is attributed to its non-ionic nature and lower osmolality, which minimizes osmotic stress on the biological specimens. nih.gov

In one study on testosterone (B1683101) metabolism in mouse preputial gland cells, metrizamide gradients were used to separate cell subpopulations at different stages of maturation. The separated cells remained viable and metabolically active, allowing for detailed analysis of enzymatic activities in distinct cell populations. bioscientifica.com However, it is worth noting that metrizamide has been found to inhibit certain enzymes, such as galactosyltransferase. scispace.com Therefore, it is important to consider potential interactions between the gradient medium and the specific biological system under investigation.

Subcellular Fractionation and Organelle Isolation

Subcellular fractionation is a process that involves the disruption of cells and the subsequent separation of their constituent organelles. ahajournals.org Density gradient centrifugation with metrizamide is a powerful tool for achieving high-purity fractions of various organelles. bioline.org.brsci-hub.se The initial step typically involves differential centrifugation to obtain a crude fraction enriched in the organelle of interest, which is then further purified on a metrizamide gradient. bioline.org.brnih.gov

Purification Protocols for Lysosomes

Metrizamide gradients have been successfully used to purify lysosomes from various sources, including rat liver and cultured cells. researchgate.netpnas.org A common procedure involves first obtaining a light mitochondrial fraction (L fraction), which is enriched in lysosomes, mitochondria, and peroxisomes, through differential centrifugation. scispace.comresearchgate.net This fraction is then layered onto a discontinuous or continuous metrizamide gradient for isopycnic centrifugation. researchgate.netpnas.org

By carefully selecting the gradient conditions, lysosomes can be effectively separated from contaminating mitochondria and peroxisomes. researchgate.netnih.gov For instance, a procedure for isolating rat liver lysosomes using a discontinuous metrizamide gradient yielded a fraction purified 66 to 80 times relative to the starting homogenate. scispace.comresearchgate.net In some protocols, a combination of metrizamide and other media like Percoll is used to achieve even higher purity. pnas.org The purity of the isolated lysosomal fraction is typically assessed by measuring the activity of marker enzymes. researchgate.netnih.gov

Purification of Rat Liver Lysosomes using Metrizamide Gradient
FractionMarker EnzymeRelative Specific ActivityPurification (fold)
LysosomesAcid Phosphatase-66-80
MitochondriaCytochrome c oxidaseLow-
PeroxisomesCatalaseLow-

Isolation of Neurosecretory Vesicles

Metrizamide gradients have also been instrumental in the isolation of neurosecretory vesicles (also known as neurosecretory granules) from tissues such as the bovine neurohypophysis and parafollicular cells. researchgate.netsemanticscholar.orgnih.gov These vesicles are responsible for storing and releasing hormones and neurotransmitters. Isoosmotic metrizamide-sucrose density gradients have been developed to purify these granules while preserving their structural and functional integrity. researchgate.netoup.com

In a typical protocol, a crude granule-enriched fraction is first obtained by differential centrifugation. This fraction is then further purified on a metrizamide-sucrose density gradient. oup.com This method has been used to isolate two distinct populations of neurosecretory granules from the rat neural lobe. researchgate.net The purity of the isolated vesicles is confirmed by assessing the content of specific hormones like vasopressin and oxytocin, and by electron microscopy. semanticscholar.orgoup.com The isolated vesicles can then be used for a variety of downstream applications, such as studying proton transport, enzyme activity, and hormone processing. semanticscholar.orgoup.com

Isolation of Bovine Neurosecretory Granules
FractionMarkerEnrichment
Purified NSG FractionVasopressinHigh
Purified NSG FractionOxytocinHigh

Separation of Plasma Membrane Sheets and Domains

Metrizamide density gradient centrifugation has been effectively employed for the subfractionation of cellular membranes, enabling the resolution and purification of distinct plasma membrane domains. This technique separates membrane fragments based on their buoyant density, which is influenced by their protein-to-lipid ratio and the presence of associated structures.

Research has demonstrated the successful use of metrizamide gradients to obtain highly purified subfractions of plasma membranes. biologists.comportlandpress.comportlandpress.com For instance, in studies involving Lettre cells, crude membrane fractions were initially separated by sedimentation-rate gradient centrifugation. portlandpress.com Subsequent subfractionation of these bands on isopycnic metrizamide gradients yielded very pure preparations of plasma membrane and endoplasmic reticulum. portlandpress.com This method allowed for the resolution of membrane fractions with distinct enzymatic profiles, such as a subfraction containing 125I (a plasma membrane marker) and NADPH-cytochrome c reductase but lacking Na+/K+-stimulated adenosine (B11128) triphosphatase, and another subfraction containing the latter two enzymes but no 125I. portlandpress.com

A significant application of metrizamide in this area is the dissection of complex intercellular junctions like desmosomes. Centrifugation of isolated desmosomes through a metrizamide gradient has been used to separate the cytoplasmic protein components from the membrane glycoprotein (B1211001) domains. biologists.com This process effectively removes the bulk of cytoplasmic proteins, leaving a residual core structure composed of the adherent membranes highly enriched in their specific glycoproteins. biologists.com This separation is crucial for studying the molecular composition and architecture of these specialized membrane domains.

The ability to generate distinct membrane fractions using metrizamide has been instrumental in characterizing the protein and lipid composition of different plasma membrane regions and in understanding the molecular organization of the cell surface.

Isolation of Chloroplasts from Stressed Cells

The isolation of intact and functional chloroplasts is fundamental for studying photosynthesis and other metabolic processes within these organelles, particularly under conditions of environmental stress. While various density gradient media, including metrizamide, are utilized for subcellular organelle proteomics in stressed plants, specific and detailed protocols for the isolation of chloroplasts from stressed cells using metrizamide gradients are not extensively documented in the available research. mdpi.com

Density gradient centrifugation, in general, is a cornerstone for isolating organelles. mdpi.com Media such as sucrose, Percoll, and metrizamide are chosen based on their ability to create gradients that separate organelles based on their buoyant density. mdpi.com For instance, methods have been developed to isolate chloroplasts from nitrogen-stressed Chlamydomonas reinhardtii using Percoll gradients, which allowed for the successful separation of intact chloroplasts from other cellular components. While this highlights the principle of density gradient separation for stressed organelles, it does not specifically detail the use of metrizamide.

The principles of density gradient centrifugation suggest that metrizamide could be a suitable medium for this purpose due to its non-ionic nature and ability to form iso-osmotic gradients, which would be beneficial for maintaining the integrity of chloroplasts potentially destabilized by stress. However, without specific published protocols, the application of metrizamide for isolating chloroplasts from stressed plant cells remains a potential but not yet widely established methodology.

Separation of Biological Macromolecules and Complexes

Metrizamide gradients have been instrumental in the fractionation of various macromolecules and their complexes, offering a gentle method that often preserves their native structure and function.

Metrizamide density gradient centrifugation has been utilized for the fractionation of chromatin, the complex of DNA and proteins found in eukaryotic nuclei. This technique can separate chromatin fractions based on subtle differences in their composition and structure. For example, studies on sea urchin embryos have shown that nascent DNA, which is actively being replicated, can be separated from the bulk of the chromatin. researchgate.net In these experiments, chromatin containing pulse-labeled DNA (representing nascent DNA) exhibited a slightly higher buoyant density in metrizamide gradients compared to chromatin with long-labeled DNA (representing bulk chromatin). researchgate.net This density difference allows for the enrichment of fractions containing newly replicated DNA, providing a valuable tool for studying the dynamics of DNA replication and chromatin assembly.

Research on L-cell chromatin has also demonstrated the separation of chromatin into two distinct fractions in metrizamide gradients, a light (L) and a heavy (H) fraction, with the H chromatin containing a smaller proportion of the total DNA. nih.gov This separation is based on differences in the DNA-to-protein ratio and the types of proteins present in each fraction. nih.gov

The separation of nucleoprotein complexes, such as ribosomes and viral nucleocapsids, is another key application of metrizamide gradients. These gradients can effectively separate particles based on their protein and nucleic acid content. For instance, metrizamide gradients have been used in the analysis of human cytomegalovirus nucleoprotein complexes. researchgate.net When chromatin from infected cells was banded in isopycnic metrizamide gradients, a single peak containing both viral and cellular DNA was identified. researchgate.net

However, a critical consideration when using metrizamide for nucleoprotein fractionation is its potential to dissociate these complexes. sci-hub.se Studies on nuclear particles containing heterogeneous nuclear RNA (hnRNA) have shown that metrizamide gradients can cause the dissociation of these particles into ribonucleoproteins and free proteins. sci-hub.se This dissociative effect means that while metrizamide can be used to analyze the components of such complexes, it may not be suitable for isolating the intact particles themselves. This characteristic should be carefully considered when designing experiments for nucleoprotein purification.

Metrizamide density gradient centrifugation has been successfully applied to the analysis of recombinant viral envelope glycoproteins, which are crucial for viral entry into host cells. A key advantage of this technique is its ability to maintain the integrity of glycoprotein complexes, allowing for the study of their assembly and stability.

In a study on the bovine leukemia virus, lysates from cells expressing wild-type and mutated envelope genes were layered onto metrizamide gradients. biologists.com The results showed that the wild-type envelope complexes, consisting of gp30 and gp51 proteins, co-migrated and concentrated in the middle of the gradient, indicating that the metrizamide gradient centrifugation preserved the integrity of the complex. biologists.com In contrast, mutated envelope complexes showed altered migration patterns, suggesting a weakened stability of the trimeric structure. biologists.com This demonstrates the utility of metrizamide gradients in assessing the structural integrity and stability of recombinant protein complexes.

Table 1: Analysis of Bovine Leukemia Virus Envelope Glycoproteins using Metrizamide Gradient Centrifugation

Envelope ProteinGradient MigrationInterpretation
Wild-Type ComplexConcentrated in the middle of the gradientIntact envelope complex
Mutated ComplexLower mobility, appeared on top of the gradientWeakened stability of the trimer

Nucleoprotein Fractionation

Cell and Viral Particle Separation and Purification

Metrizamide's properties make it an excellent medium for the isopycnic separation of whole cells and viral particles, which often requires gentle handling to maintain viability and infectivity.

The separation of different cell populations is a common application. For example, metrizamide density gradients have been used to separate erythrocytes infected with murine malaria parasites from uninfected erythrocytes. portlandpress.comportlandpress.commdpi.comnih.gov This method allows for the isolation of parasitized cells at different developmental stages, which is crucial for biochemical and immunological studies. portlandpress.comportlandpress.commdpi.comnih.gov Similarly, metrizamide gradients have been compared with Percoll gradients for the separation of rat Leydig cell populations, yielding two distinct populations with different testosterone-producing capacities.

Metrizamide has also been proven effective for the purification of various viruses. Simple and rapid methods have been developed for the purification of herpes simplex virus virions and nucleocapsids using metrizamide gradients, with good recovery of infectivity. The technique has also been applied to the subfractionation of H-1 parvovirus, where it was shown that both heavy and light forms of the infectious virus banded at the same density in metrizamide, while also allowing for the separation of non-infectious, incompletely assembled viral material.

Table 2: Examples of Cell and Virus Separation using Metrizamide Gradients

Biological MaterialSeparation AchievedReference
Malaria-infected erythrocytesSeparation from uninfected cells and by developmental stage portlandpress.comportlandpress.commdpi.comnih.gov
Rat Leydig cellsSeparation into two functionally distinct populations
Herpes simplex virusPurification of virions and nucleocapsids
H-1 parvovirusSubfractionation of infectious and non-infectious particles

Separation of Parasite-Infected Erythrocytes

Metrizamide density gradients have been effectively employed for the separation of erythrocytes infected with various species of parasites, particularly malaria parasites. This technique allows for the isolation of parasitized red blood cells from uninfected cells and the separation of parasites at different developmental stages.

The principle behind this separation lies in the altered density of erythrocytes upon parasitic infection. As the parasite matures within the red blood cell, the density of the host cell decreases. This density difference enables the separation of infected and uninfected cells, as well as the fractionation of infected erythrocytes based on the parasite's life cycle stage, using isopycnic centrifugation in a Metrizamide gradient.

Research on murine malaria models, specifically with Plasmodium yoelii, Plasmodium chabaudi, and Plasmodium v. petteri, has demonstrated the successful use of Metrizamide gradients. For instance, with P. yoelii, a continuous gradient of Metrizamide ranging in density from 1.095 to 1.126 g/mL allowed for the distinct separation of uninfected erythrocytes, which sedimented at the bottom, from various fractions of parasitized cells. The uppermost layers of the gradient were enriched with mature schizonts and merozoites, while intermediate layers contained trophozoites and immature schizonts.

Similarly, studies with Plasmodium falciparum cultured in vitro have utilized Metrizamide gradients to isolate late-stage schizonts. Centrifugation through a 15% Metrizamide solution resulted in a fraction at the top of the gradient containing a high concentration of schizonts, with an average of 85% of the recovered cells being parasitized. Importantly, the parasites isolated using this method remained viable and capable of reinvading new erythrocytes and continuing their developmental cycle.

A key advantage of using Metrizamide for this application is that it does not significantly affect the viability or metabolism of the parasites or erythrocytes. This allows for the recovery of viable parasite populations for further biochemical and immunological investigations.

Table 1: Separation of Plasmodium yoelii-Infected Erythrocytes using Metrizamide Gradient

Gradient LayerMetrizamide Concentration ( g/litre )Predominant Parasite StagePurity of Parasitized Cells
Top< 198Mature Schizonts & Merozoites~100%
Intermediate198 - 221Trophozoites & Immature Schizonts~100%
Bottom> 221Uninfected Erythrocytes-

Data compiled from Eugui & Allison, 1979.

Purification of Viruses and Viral Substructures

Metrizamide's properties as a density gradient medium are also highly advantageous for the purification of viruses and their components. Its ability to form gradients of varying densities allows for the separation of viral particles from host cell contaminants and the fractionation of different viral structures based on their buoyant densities.

Metrizamide gradients have been successfully used for the rapid and efficient purification of Herpes Simplex Virus (HSV) virions and nucleocapsids. In these methods, linear density gradients of Metrizamide are generated, often by a simple freeze-thaw technique.

For the purification of intact HSV virions, this method has demonstrated a significant reduction in host cell protein contamination, achieving a purification factor of 1700 times. The recovery of infectivity after purification using Metrizamide gradients is reported to be between 10 and 30%.

In addition to whole virions, Metrizamide gradients have been employed to purify HSV nucleoprotein complexes from infected cell extracts. These complexes, containing viral DNA and associated proteins, can be centrifuged to equilibrium in Metrizamide gradients without prior fixation. This allows for the isolation of these structures in a state suitable for subsequent analysis, such as electron microscopy, to study the association of proteins with the viral DNA.

It is worth noting that for the specific purification of HSV nucleocapsids, sodium metrizoate, a related compound, has also been utilized, yielding a recovery of 30-60% and a high degree of purification from host DNA and proteins.

Table 2: Purification of Herpes Simplex Virus Components using Density Gradients

ComponentGradient MediumRecovery RatePurification Factor (vs. Host Protein)
VirionsMetrizamide10-30%1700x
NucleocapsidsSodium Metrizoate30-60%1700x

Data from W. A. M. van der Zeijst & B. H. J. Bult, 1976.

Metrizamide density gradients are also a valuable tool for the analysis of extracts from cells infected with influenza virus. This technique allows researchers to separate and analyze the distribution of viral and cellular components, particularly messenger ribonucleoproteins (mRNPs), monosomes, and polysomes.

In studies of influenza virus-infected cells, cytoplasmic extracts are subjected to centrifugation in Metrizamide gradients. The gradients are then fractionated, and the components within each fraction are analyzed. For example, Northern blot analysis can be used to determine the location of specific viral and cellular mRNAs within the gradient.

Research has shown that in influenza virus-infected cells, both cellular mRNAs (such as actin and GAPD) and viral mRNAs (such as the nucleoprotein (NP) mRNA) are found in fractions with a density of 1.30 to 1.35 g/cm³. This density is characteristic of monosomes and polysomes. Conversely, free mRNPs, which are not associated with ribosomes, would be found at a lower density of about 1.21 g/cm³. The finding that cellular mRNAs remain associated with polysomes in infected cells, as demonstrated by their position in the Metrizamide gradient, has provided insights into the mechanisms of viral-induced host protein synthesis shutoff.

Table 3: Density of Ribonucleoprotein Complexes in Metrizamide Gradients

ComponentBuoyant Density (g/cm³)
Monosomes and Polysomes1.30 - 1.35
Messenger Ribonucleoproteins (mRNPs)~1.21

Data from Katze & Krug, 1980.

Herpes Simplex Virus Virion and Nucleocapsid Purification

Enrichment of Specific Cell Populations

Metrizamide gradients are instrumental in the enrichment of specific cell populations from heterogeneous tissues, particularly from the central nervous system. The technique relies on the principle that different cell types within a tissue often have distinct buoyant densities, allowing for their separation by isopycnic centrifugation.

A significant application of Metrizamide in neurobiology is the enrichment of motoneurons from embryonic spinal cord tissue. Motoneurons, being among the largest cells in the spinal cord, have a lower buoyant density compared to many other spinal cell types. This property is exploited to isolate them from a dissociated cell suspension.

The procedure typically involves dissociating embryonic spinal cord tissue, from sources such as chick or rat embryos, into a single-cell suspension. This suspension is then layered onto a Metrizamide density cushion. A commonly used concentration for this cushion is 6.8% (w/v) Metrizamide. During centrifugation, the denser cells in the suspension pass through the Metrizamide cushion, while the less dense motoneurons are retained at the interface between the cell suspension medium and the Metrizamide cushion.

This method has been shown to effectively enrich for motoneurons. For instance, in studies with 6-day-old chick embryos, this technique resulted in a four-fold enrichment of motoneurons in the collected fraction compared to the initial unfractionated cell population. The enriched fraction consists mainly of large, phase-dark cells, characteristic of motoneurons. The specific activity of choline (B1196258) acetyltransferase (CAT), an enzyme marker for motoneurons, has been shown to increase by as much as 400% in the enriched fraction compared to unfractionated cells.

The enriched motoneuron populations obtained through this method are viable and can be used for a variety of in vitro studies, such as investigating the effects of trophic factors on neuronal survival and neurite outgrowth. It has been demonstrated that more than 90% of the neurons isolated using this technique can be identified as motoneurons based on markers like calcitonin gene-related peptide.

The use of a discontinuous or step gradient of Metrizamide can further refine the separation, allowing for the isolation of different subpopulations of spinal cord cells. For example, a three-step gradient can separate the initial cell suspension into three fractions (F-1, F-2, and F-3) of increasing density, with the lightest fraction (F-1) being highly enriched for cholinergic motoneurons.

Table 4: Enrichment of Chick Embryo Motoneurons using a 6.8% Metrizamide Cushion

Cell FractionKey CharacteristicsEnrichment of Motoneurons
Metrizamide Fraction I (0-6.8% interface)Enriched in large, phase-dark cells (putative motoneurons)4-fold increase relative to unfractionated cells
Metrizamide Fraction II (6.8-15% interface)Contains smaller, phase-bright cells-

Data compiled from Dohrmann et al., 1986.

Metrizamide in Neuroscience Research

Investigations into Cerebrospinal Fluid (CSF) Dynamics

Research using metrizamide has contributed to the understanding of CSF flow patterns, clearance mechanisms, and formation rates, although its limitations in observing physiological flow are recognized with the advent of newer techniques. medical.canonnih.gov

CSF Clearance and Absorption Studies

Studies utilizing metrizamide have provided insights into how CSF and substances within it are cleared and absorbed. Following intrathecal injection into the subarachnoid space, metrizamide diffuses within the CSF. drugbank.com Research involving simultaneous metrizamide CT cisternography and radionuclide cisternography in patients with suspected communicating hydrocephalus showed similar CSF clearance patterns for both tracers, with significant absorption occurring in the spinal dural sac. osti.govrsna.org Pharmacokinetic studies in humans after intrathecal injection revealed that a one-compartment open model could describe the absorption of metrizamide from CSF to blood. capes.gov.brnih.gov The mean absorption rate constant indicated that over 50% of the absorbed dose had left the CSF within 0.75 hours after injection, although considerable individual variations were observed. capes.gov.brnih.gov

Ventricular Penetration and Stasis Analysis

Metrizamide CT cisternography has been used to evaluate ventricular penetration and stasis of contrast media, which can be indicative of abnormal CSF dynamics, such as in hydrocephalus. osti.govrsna.orgnih.govresearchgate.net In patients with communicating hydrocephalus, metrizamide CT cisternography can show ventricular reflux. researchgate.netresearchgate.net Studies comparing metrizamide CT cisternography with radionuclide cisternography found good correlation in the degree, extent, and time sequence of ventricular reflux and cortical staining. nih.govnih.gov Delayed elevated serum iodine levels after metrizamide administration correlated highly with abnormal persistent ventricular penetration (detected at 48 hours), though these levels were not reliable predictors of abnormal ventricular stasis. osti.govrsna.org The pattern of ventricular and cortical sulcus enlargement on plain CT scans did not consistently predict whether the dynamic metrizamide cisternogram would be normal or abnormal. osti.govrsna.org Metrizamide CT cisternography was considered to more accurately depict the degree and duration of ventricular stasis and its transition into a periventricular low-density area in hydrocephalus compared to isotope cisternography. nih.gov

Quantitative Assessment of CSF Formation Rate

Metrizamide washout from the ventricular system has been used as a method to estimate the rate of CSF formation. In studies involving patients with indwelling ventricular catheters, a first-order rate constant for metrizamide washout from the lateral ventricle was determined using serial CT scans to measure mean ventricular metrizamide concentration. nih.govresearchgate.net Ventricular volume was estimated from CT slices. nih.govcapes.gov.br The rate of right lateral ventricular CSF formation was calculated as the product of the rate constant and ventricular volume. nih.gov In one study of three patients, the calculated rate of right lateral ventricular CSF formation ranged from 0.083 to 0.103 ml per minute. nih.gov Another study calculated the rates of lateral and third-ventricular CSF formation in three patients undergoing metrizamide CT ventriculography, finding that CSF formation in the combined lateral ventricles averaged 0.14 ml per minute, and third-ventricular CSF formation averaged 0.014 ml per minute. neurology.org This suggested the third ventricle accounted for approximately 10% of total lateral and third-ventricular CSF production, consistent with the relative weights of choroid plexus tissue in these areas. neurology.org

Here is a table summarizing CSF formation rate data from selected studies using Metrizamide:

StudyMethodLocation MeasuredAverage CSF Formation Rate (ml/min)
Rottenberg et al., 1977 nih.govMetrizamide washout (CT)Right Lateral Ventricle0.083 - 0.103
Drayer and Rosenbaum, 1978 neurology.orgMetrizamide washout (CT ventriculography)Combined Lateral0.14
Drayer and Rosenbaum, 1978 neurology.orgMetrizamide washout (CT ventriculography)Third Ventricle0.014

Limitations of Metrizamide in Physiological CSF Flow Observation

Despite its utility, metrizamide has limitations for observing CSF dynamics under truly physiological conditions. Conventional tracer studies like metrizamide CT cisternography are invasive and can alter the intracranial environment. medical.canonnih.gov The molecular weight and viscosity of metrizamide differ considerably from native CSF, raising questions about whether these methods accurately reflect the movement of slow-flowing CSF. medical.canonnih.gov Newer techniques, such as Time-Spatial Labeling Inversion Pulse (Time-SLIP) MRI, allow for non-invasive observation of CSF dynamics using CSF itself as an endogenous tracer, providing a more physiological view compared to methods using exogenous contrast agents like metrizamide. medical.canonnih.govmefst.hr Time-SLIP MRI can depict CSF dynamics over short time frames (e.g., 5 seconds), unlike the hours or days required for observations with metrizamide CT cisternography. medical.canon

Experimental Neurotoxicity Research

Metrizamide has been a subject of experimental research to understand the potential neurotoxic effects of contrast agents when introduced into the central nervous system. nih.govnih.gov Studies have investigated the mechanisms underlying these effects. ajronline.orgrsna.org It has been postulated that metrizamide's neurotoxicity may be related to interference with cerebral glucose metabolism. drugbank.comajronline.orgrsna.org Experiments using rat hippocampal tissue demonstrated a significant depression of glucose metabolism by metrizamide, which occurred around the same time adverse reactions are observed clinically, suggesting a potential link. rsna.org

Electrophysiological Monitoring of Neural Activity

Electrophysiological monitoring has been employed in experimental studies to assess the impact of metrizamide on neural activity. In rabbits with implanted cerebral electrodes, the neurotoxicity of metrizamide and other contrast media was studied by subarachnoid injection, with recordings and quantitative analyses of spontaneous electrical brain activity, seizure activity, and evoked potentials. nih.govnih.gov All tested contrast media, including metrizamide, induced a general slowing of electroencephalographic (EEG) activity, with slow waves appearing 30 minutes after injection and a shift of the spectrum energy toward slow frequencies (0.5-3.5 Hz). nih.govnih.gov Metrizamide produced more slow waves and a longer recovery period compared to some other contrast agents tested. nih.gov While all agents caused slowing, metrizamide induced the fewest seizures among the four contrast media studied in one experiment. nih.govnih.gov

Studies using intracellular recordings from neurons of Aplysia abdominal ganglia investigated the effects of water-soluble contrast agents, including metrizamide, on electrical activity. ajnr.org These experiments measured parameters such as membrane resting potential, membrane conductance, and synaptic and action potential configuration. ajnr.org Metrizamide did not significantly alter resting membrane potential, membrane conductance, action potential frequency or configuration, or excitatory postsynaptic potentials at tested concentrations. ajnr.org However, inhibitory postsynaptic potentials were suppressed by contrast agents, suggesting that at least some neurons may be affected by disinhibition, which could contribute to epileptogenic properties. ajnr.org Microelectrode arrays (MEAs) are also used in neurotoxicity screening to monitor the electrophysiological activity of neuronal cultures, providing a non-invasive method to assess changes in neural activity in response to neurotoxic compounds. mdpi.comaxionbiosystems.com

Evaluation of Seizure Activity and Paroxysms

Metrizamide's influence on seizure activity and paroxysms has been a notable area of investigation due to observed neurological complications. Experimental studies in animals have demonstrated that metrizamide can induce seizures. For instance, adult dogs administered intrathecal metrizamide experienced seizures, while younger dogs showed different responses like stupor or no clinical effect, correlating with brain metrizamide concentrations. researchgate.net

In the rabbit model evaluating the neurotoxicity of contrast media, metrizamide induced fewer electrical seizures and paroxysms compared to some other agents like ioglunide (B1201711) and iopamidol (B1672082), although it caused significant slowing of electrical activity. nih.govnih.gov Despite inducing fewer seizures than some other agents in this specific experimental comparison, the potential for metrizamide to cause seizures in clinical use has been recognized. nih.govrsna.org The appearance of paroxysmal activity on EEG after metrizamide administration has been documented in patients. nih.gov

Assessment of Evoked Potentials

The assessment of evoked potentials has been used to evaluate the neurotoxic effects of metrizamide. Evoked potentials measure the electrical responses of the nervous system to specific stimuli. Studies have investigated the impact of metrizamide on different types of evoked potentials.

In the experimental rabbit study comparing various contrast media, the assessment of visual- and somatosensory-evoked potentials did not reveal significant distinctions among metrizamide, iotrol, iopamidol, and ioglunide. nih.govnih.gov

However, a preliminary study in patients undergoing lumbar myelography with metrizamide showed a statistically significant prolongation of auditory brainstem evoked potentials (BAEP) 18 hours after the procedure. nih.govosti.gov This finding suggested that metrizamide could affect the transmission time in the auditory brainstem pathways. nih.govosti.gov

Mechanisms of Metrizamide-Induced Neurotoxicity

The neurotoxicity associated with metrizamide has been the subject of research aimed at understanding the underlying mechanisms. While the exact cause has not been definitively established, several potential mechanisms have been investigated. researchgate.netnih.gov

Diffusion and Retention in Neural Tissue

The diffusion and retention of metrizamide in neural tissue are considered factors contributing to its neurotoxicity. Following intrathecal administration, water-soluble contrast media can diffuse into the extracellular space of the brain and spinal cord due to the lack of a barrier between the cerebrospinal fluid (CSF) and the extracellular fluid of the CNS. nih.gov

Studies in rabbits have shown a good correlation between iodine concentration in the lumbar CSF and that in the lumbar cord after lumbar myelography with metrizamide, suggesting simple diffusion. nih.gov However, when considering contact time, there was also some indication of retention of metrizamide in the neural tissue. nih.govcapes.gov.br

Experimental work in dogs using sequential CT scanning after intrathecal metrizamide introduction demonstrated penetration of metrizamide into the cervical spinal cord, indicated by a significant increase in attenuation values within the cord over time, accompanied by a decrease in CSF attenuation values. highwire.org This penetration into the normal extracellular brain space has also been shown by CT and autoradiography. highwire.org Age-related differences in brain metrizamide concentration in dogs after intrathecal injection correlated directly with the occurrence and severity of neurotoxic symptoms, suggesting that differential penetration or clearance might play a role. researchgate.net

While diffusion into the extracellular space is a primary mechanism, some studies have indicated potential retention within neural tissue compared to other contrast agents like iohexol (B1672079). tandfonline.com This difference in distribution might be related to membrane binding or, less likely, intracellular uptake. tandfonline.com

Influence on Synaptic Potentials in Experimental Models

Metrizamide has been shown to influence synaptic potentials in experimental models, contributing to the understanding of its effects on neuronal communication. Studies using intracellular recordings from neurons have investigated the impact of metrizamide on synaptic activity. ajnr.org

In experiments using neurons from the abdominal ganglia of Aplysia, direct exposure to metrizamide did not significantly alter resting membrane potential, membrane conductance, action potential frequency or configuration, or excitatory postsynaptic potentials (EPSPs) at certain concentrations. ajnr.org However, inhibitory postsynaptic potentials (IPSPs) were suppressed by contrast agents, including metrizamide. ajnr.org These results suggest that contrast agents may affect some neurons by disinhibition. ajnr.org

Furthermore, research into the mechanisms of metrizamide's clinical side effects has indicated interference with cholinergic mechanisms. researchgate.netnih.gov At concentrations potentially achieved during clinical procedures, metrizamide has been found to act as an inhibitor of the enzyme acetylcholinesterase and an antagonist of cholinergic transmission in in vitro model preparations. researchgate.netnih.gov These actions on cholinergic synapses were suggested as a possible explanation for some of the observed side effects. researchgate.netnih.gov

Comparative Neurotoxicity Studies in Animal Models

Comparative studies in animal models have been conducted to assess the neurotoxic potential of metrizamide, often in comparison to other contrast media. ajnr.orgnih.gov These studies have frequently focused on the effects observed after intrathecal administration. nih.govnih.gov

Assessment in Dogs

Neurotoxicity studies involving metrizamide have also been conducted in dogs. Experiments have compared the effects of intrathecally injected metrizamide with other agents like iohexol. nih.gov In one study using a crossover design in eight dogs, the effects of metrizamide and iohexol injected intrathecally were compared. nih.gov Computed tomographic observations showed progressive passage of both contrast media across the interface between the cerebrospinal fluid and the brain and spinal cord, suggesting active transport rather than simple diffusion. nih.gov Magnetic resonance imaging and histopathologic studies in this study found no evidence of cerebral edema following high or low doses of either agent, and the blood-brain barrier remained intact. nih.gov

Age-related differences in responses to intrathecal metrizamide have been observed in dogs. nih.govresearchgate.net Adult dogs have exhibited seizures, while younger dogs (7-week-old) appeared stuporous, and very young puppies (6-day-old) were clinically unaffected. nih.gov Brain metrizamide concentrations measured at various time points after injection correlated directly with the occurrence and severity of neurotoxic symptoms, suggesting that age-related differences in brain penetration might contribute to these varying responses. nih.gov Comparative studies with iopamidol for cervical myelography in dogs suggested that iopamidol resulted in fewer and milder adverse reactions than metrizamide, although myelographic quality was similar. researchgate.net Factors such as body weight and injection site have also been associated with the frequency of seizures after myelography in dogs, with higher prevalence in heavier dogs and those receiving cisternal injections compared to lumbar punctures. avma.orgavma.org

Experimental Models for Neurological Disorder Research

Metrizamide has been utilized in experimental models aimed at understanding neurological disorders, particularly in the context of studying motoneuron degeneration and in the preparation of spinal cord tissue. nih.gov

In Vitro Studies of Motoneuron Degeneration

In in vitro studies, metrizamide density gradients have been employed as a method for enriching or purifying motoneurons from dissociated spinal cord tissue. nih.govjneurosci.orgbiologists.comnih.gov This technique leverages the relatively low cellular density of motoneurons to separate them from other cell types through centrifugation. nih.gov For example, centrifugation of a cellular suspension obtained after spinal cord homogenization over a metrizamide cushion allows for the separation of cells based on density, with the enriched motoneuron fraction identified by biochemical analyses. nih.gov This purification method has been applied in studies investigating motoneuron survival and the effects of various factors on motoneuron degeneration. jneurosci.orgbiologists.comnih.govjneurosci.org Highly purified motoneurons obtained using metrizamide gradient purification have been used to study their dependence on muscle extract for survival in culture. jneurosci.org The technique has also been adapted to isolate different size classes of motoneurons with varying survival requirements. jneurosci.org Furthermore, metrizamide-immunoaffinity methods have been used to purify motoneurons for studying the expression of factors like Fas and FasL, which are involved in programmed cell death. nih.gov

Use in Spinal Cord Preparations

Metrizamide density gradient centrifugation is a technique used in the preparation of spinal cord tissue for research, particularly for isolating specific cell populations like motoneurons. nih.govjneurosci.orgbiologists.com This method involves dissociating spinal cord tissue and then layering the resulting cell suspension over a metrizamide solution of a specific density. biologists.com Centrifugation then separates cells based on their buoyant density, allowing for the collection of enriched fractions. nih.gov This preparation method has been crucial in studies requiring relatively pure populations of motoneurons for in vitro experiments. jneurosci.orgbiologists.comnih.govjneurosci.org The technique has been modified and adapted for use with spinal cord tissue from different species and developmental stages to optimize the yield and purity of motoneurons. jneurosci.org

Comparative Research Perspectives on Metrizamide

Comparison with Other Non-Ionic Contrast Media in Research

Metrizamide formally initiated the era of water-soluble, nonionic contrast agents. taylorandfrancis.com While initially explored for a broader range of applications, its production costs and pharmaceutical presentation limited its general use, leading to its primary niche in myelography where it replaced older products. taylorandfrancis.com Subsequent non-ionic contrast media were developed with the aim of improving upon the properties of metrizamide. drugbank.com

Iohexol (B1672079)

Iohexol is a second-generation nonionic contrast medium that was developed after metrizamide. drugbank.com Research has compared iohexol and metrizamide in various contexts, often highlighting differences in their properties and effects. For instance, studies comparing iohexol and metrizamide in myelography in both humans and animals indicated differences in observed reactions. researchgate.netnih.govnih.govajnr.org While image quality was often found to be comparable between the two agents in myelographic studies researchgate.netnih.gov, research indicated a lower incidence and severity of adverse reactions with iohexol. nih.govnih.govajnr.org Specifically, studies noted differences in side effects such as headache, nausea, and neurobehavioral changes, with iohexol generally being better tolerated. researchgate.netnih.govnih.gov Research also explored their effects on electrical brain activity, showing differences in changes in EEG patterns. e-lactancia.orgresearchgate.net Iohexol is also stable in solution and can be stored ready for immediate use, unlike metrizamide which requires preparation from a lyophilized form. drugbank.comajnr.org

Iopamidol (B1672082)

Iopamidol is another non-ionic iodinated contrast medium developed after metrizamide, with comparisons focusing on properties relevant to their applications. researchgate.net Research comparing iopamidol and metrizamide for myelography found them to be equivalent in terms of image quality and clinical accuracy in some studies. nih.gov However, studies also indicated differences in adverse reactions, with iopamidol generally associated with fewer and milder side effects. researchgate.netajnr.orgosti.govnih.gov Research highlighted differences in neurobehavioral reactions and associated electroencephalographic abnormalities, which were less frequent with iopamidol. nih.gov While some studies found no significant difference in the incidence or severity of adverse reactions ajnr.org, others reported a lower incidence of reactions such as headache, nausea, and vomiting with iopamidol. researchgate.netosti.gov Iopamidol also offers the advantage of being stable in solution with a long shelf life. ajnr.org

Iotrol

Iotrol, a non-ionic dimeric contrast medium, has also been compared to metrizamide in research. Studies evaluating iotrol for intrathecal use compared its side effects and distribution in the cerebrospinal fluid space with metrizamide and iopamidol. nih.gov Research suggested that iotrol was associated with fewer, less severe, and shorter-duration adverse reactions compared to metrizamide in lumbar myelography. nih.gov Electroencephalography studies also showed no changes from baseline after iotrol myelography, in contrast to changes observed after metrizamide myelography. nih.gov The persistence of iotrol in the brain parenchyma was also demonstrated to be lower compared to metrizamide and iopamidol using CT density profiles. nih.gov

Ioglunide (B1201711)

Ioglunide is another non-ionic aqueous contrast medium that has been compared with metrizamide in research, particularly in the context of myelography studies in experimental animals. researchgate.netrsna.org Research comparing ioglunide and iopamidol with metrizamide and iocarmate in monkeys assessed the degree of arachnoid fibrosis. researchgate.netrsna.org These studies indicated that ioglunide, along with iopamidol and metrizamide, produced no more arachnoid changes than those found in control animals. rsna.org

Here is a summary table comparing some properties and research findings related to Metrizamide and other non-ionic contrast media:

FeatureMetrizamideIohexolIopamidolIotrolIoglunide
IonicityNon-ionicNon-ionicNon-ionicNon-ionic (Dimeric)Non-ionic
Solution StabilityRequires preparation from lyophilized form drugbank.comajnr.orgStable in solution, ready to use drugbank.comajnr.orgStable in solution, long shelf life ajnr.orgStable in solution nih.govAqueous solution researchgate.netrsna.org
Adverse ReactionsHigher incidence/severity in some studies nih.govnih.govosti.govnih.govLower incidence/severity in some studies nih.govnih.govajnr.orgosti.govFewer and milder in some studies researchgate.netajnr.orgosti.govnih.govFewer, less severe, shorter duration in one study nih.govComparable to Metrizamide regarding arachnoid changes in monkeys rsna.org
EEG ChangesObserved in some studies e-lactancia.orgresearchgate.netnih.govLess frequent or absent in some studies e-lactancia.orgnih.govLess frequent in some studies nih.govNone observed in one study nih.govNot specifically detailed in search results
Image Quality (Myelography)Comparable to others in some studies researchgate.netnih.govComparable to others in some studies researchgate.netnih.govComparable to others in some studies nih.govajnr.orgComparable to Metrizamide in one study nih.govStudied in myelography in monkeys researchgate.netrsna.org
Arachnoid Fibrosis (Monkey Studies)Produced no more changes than controls rsna.orgNot specifically detailed in search resultsProduced no more changes than controls rsna.orgNot specifically detailed in search resultsProduced no more changes than controls rsna.org

Comparative Efficacy in Density Gradient Separations

Metrizamide has been utilized as a solute for density gradient centrifugation, offering the ability to achieve high maximum solution density with relatively lower viscosity compared to some other media. drugbank.comsigmaaldrich.cn This property makes it useful for separating various biological components based on their buoyant density. nih.govnih.govnih.govnih.gov

Research has explored the efficacy of metrizamide density gradients for separating different cell types, organelles, and viruses. nih.govnih.govnih.govnih.govwho.int For example, metrizamide density gradients have been used to purify eosinophils from blood, although other methods like Percoll gradients sometimes provided purer preparations despite lower recovery rates compared to metrizamide. nih.gov Metrizamide gradients have also been effective in separating heterogeneous nuclear ribonucleoprotein particles into distinct fractions based on their densities. nih.gov Studies on rat liver polysomes demonstrated that metrizamide gradients could separate free polysomes, rough membranes, and the soluble phase. nih.gov Furthermore, metrizamide density gradients have been employed for separating different developmental stages of malarial parasites infecting erythrocytes. nih.govwho.int The use of metrizamide allows for obtaining densities required for isopyknic separation without causing hypertonicity or high viscosity, and it does not appear to significantly modify the viability or metabolism of the parasites and erythrocytes. nih.gov

Versus Sucrose (B13894)

Comparisons between metrizamide and sucrose in density gradient separations highlight the advantages of metrizamide in certain applications. Sucrose is a commonly used medium for density gradient centrifugation, with a useful density range up to 1.29 g/cm³, which can be extended by adding glucose or dissolving in D₂O. sigmaaldrich.cn However, sucrose solutions have high osmotic pressure, which can dehydrate cells and organelles. sigmaaldrich.cn

In contrast, metrizamide can form solutions with higher maximum densities drugbank.com and relatively low viscosity sigmaaldrich.cn. Research comparing metrizamide and sucrose gradients for purifying rat pancreatic islets showed that gradients containing sucrose resulted in low islet yields, with a high percentage of islets found within the exocrine tissue band. frontierspartnerships.org Metrizamide gradients, along with albumin and dextran-40 gradients, showed significant separation of large numbers of islets from exocrine tissue and resulted in higher islet yields compared to sucrose and Ficoll gradients. frontierspartnerships.org

Furthermore, metrizamide has been found useful for stabilizing against convection in sedimentation equilibrium experiments, particularly at low angular velocities where density gradients provided by agents like NaCl or sucrose may be inadequate. nih.gov The higher molecular weight and lower partial specific volume of metrizamide compared to sucrose allow for a significant and stabilizing density gradient even at lower centrifugal speeds. nih.gov Studies investigating the binding of plutonium in rat liver compared sucrose and metrizamide density gradient centrifugation for analyzing mitochondrial-lysosome fractions, indicating the applicability of both methods in subcellular fractionation research. tandfonline.com

Here is a summary table comparing Metrizamide and Sucrose in density gradient separations:

FeatureMetrizamideSucrose
Maximum Solution DensityHigher than sucrose drugbank.comUseful range up to 1.29 g/cm³ sigmaaldrich.cn
ViscosityRelatively low sigmaaldrich.cnHigh viscosity in concentrated solutions sigmaaldrich.cn
Osmotic PressureLower impact on cell hydration nih.govHigh osmotic pressure, can dehydrate cells sigmaaldrich.cn
Effect on AnalytesPractically no interference sigmaaldrich.cnCan affect enzyme activity sigmaaldrich.cn
Stability against ConvectionUseful for stabilizing gradients nih.govMay be inadequate at low angular velocities nih.gov
Efficacy in Islet PurificationShowed significant separation and higher yields frontierspartnerships.orgResulted in low yields and poor separation frontierspartnerships.org

Versus Nycodenz and Percoll

Metrizamide, Nycodenz, and Percoll are all utilized as density gradient media for the separation of cells and subcellular particles, but they possess different properties that influence their application and the outcomes of separation protocols oup.comsemmelweis.hu.

Research comparing these media for the purification of eosinophils from peripheral blood highlighted differences in cell yield and purity nih.gov. A study found that Percoll gradients provided higher purity of eosinophils (mean 94 ± 15%) compared to Metrizamide (88 ± 13%) and Nycodenz (58 ± 29%). However, Metrizamide showed a higher recovery rate (60 ± 21%) than Nycodenz (29 ± 19%), although Percoll had the highest recovery rate (70 ± 16%). Eosinophils isolated using all three methods demonstrated similar metabolic functions, such as superoxide (B77818) anion generation and phagocytosis nih.gov.

In the context of isolating dendritic cells from lymph nodes, Metrizamide, Nycodenz, and Percoll have all been successfully employed to enrich the dendritic cell fraction semmelweis.hu. Density gradient separation using these media can yield dendritic cell populations with purities of 40-50%, with the primary contaminants being lymphocytes semmelweis.hu.

A comparative study evaluating density gradient media for sperm selection noted that Metrizamide is considered less cell-friendly due to its ionic nature compared to non-ionic media like Iodixanol (B1672021) (found in OptiPrep) researchgate.netmdpi.comnih.gov. Nycodenz was mentioned as potentially causing contamination during particle isolation, while concerns have been raised regarding the toxic effects of Percoll researchgate.netmdpi.comnih.gov. Percoll is a colloidal solution of silica (B1680970) particles coated with silane, and its density is approximately 1.13 g/mL mdpi.comcenmed.comlabsolu.ca. Metrizamide and Nycodenz are iodinated media oup.com.

The choice among Metrizamide, Nycodenz, and Percoll for density gradient centrifugation depends on the specific application and the biological particles being separated oup.com. Differences in the extent to which these solutes penetrate cell structures and their osmotic effects mean that both absolute and relative banding densities can vary with the medium used oup.com. Nycodenz solutions are noted for being less viscous than most other gradient media, except CsCl, which allows for rapid particle sedimentation axis-shield-density-gradient-media.comunipd.it. Percoll's colloidal nature means its contribution to osmolality is negligible, with osmolality primarily determined by added solutes unipd.it.

Table 1 summarizes some comparative findings regarding Metrizamide, Nycodenz, and Percoll in cell separation research.

FeatureMetrizamideNycodenzPercoll
IonicityIonic researchgate.netmdpi.comnih.govNon-ionicColloidal (Silane-coated silica) mdpi.comcenmed.comlabsolu.ca
Eosinophil Purity (mean %) nih.gov88 ± 1358 ± 2994 ± 15
Eosinophil Recovery (mean %) nih.gov60 ± 2129 ± 1970 ± 16
Cell FriendlinessLess cell-friendly (ionic nature) researchgate.netmdpi.comnih.govPotential for contamination researchgate.netmdpi.comnih.govConcerns about toxicity researchgate.netmdpi.comnih.gov
ViscosityLower than many other media axis-shield-density-gradient-media.comunipd.itVery low unipd.it
OsmolalityNegligible contribution from colloid unipd.it

Versus Sodium Metrizoate

Metrizamide and Sodium Metrizoate are both iodinated contrast agents, but they differ in their ionic properties; Sodium Metrizoate is ionic, while Metrizamide is non-ionic nih.govdergipark.org.tr. This difference in ionicity has been a key focus in comparative research, particularly in the context of their use as contrast media.

Studies comparing Metrizamide (Amipaque) with Sodium Metrizoate (Isopaque Coronar) in procedures like cinecardioangiography in high-risk patients with coronary artery disease have shown differences in their effects nih.gov. In patients with a basal left ventricular end-diastolic pressure (LVEDP) of 15 mmHg or less, LVEDP increased significantly after the injection of both contrast media, but the increase was significantly less after Metrizamide compared to Sodium Metrizoate nih.gov. In patients with a basal LVEDP above 15 mmHg, no significant change in LVEDP was observed with either contrast medium nih.gov.

In isolated canine hearts, a comparison of Metrizamide, Sodium Metrizoate (specifically, sodium meglumine (B1676163) calcium metrizoate), and meglumine sodium diatrizoate showed varying effects on myocardial contractile force nih.gov. Calcium-enriched metrizoate and Metrizamide exhibited a positive inotropic effect under normal perfusion nih.gov. However, during ischemia, the positive inotropic effect of sodium meglumine calcium metrizoate was followed by a decrease in contractile force, whereas Metrizamide showed only a positive inotropic effect nih.gov.

Comparative double-blind investigations in carotid angiography also compared Metrizamide (Amipaque), Iohexol (another non-ionic agent), and meglumine metrizoate (Isopaque Cerebral) ajnr.org. The results indicated that both non-ionic media, Iohexol and Metrizamide, caused less discomfort to patients compared to the ionic medium, meglumine metrizoate ajnr.org. Specifically, in a comparison between metrizoate and Metrizamide, a significant majority of patients reported more discomfort from the metrizoate injection ajnr.org. The circulatory effects of the three media were generally mild, and their diagnostic effectiveness was comparable at similar iodine concentrations ajnr.org.

Another study comparing Iohexol and Sodium Metrizoate in cerebral computed tomography found that while adverse effects were minor with both, Iohexol caused less discomfort ajnr.org. Although this study did not directly compare Metrizamide and Sodium Metrizoate, it reinforces the general finding that non-ionic contrast agents tend to be associated with less patient discomfort than ionic ones.

Table 2 summarizes some comparative findings between Metrizamide and Sodium Metrizoate in the context of contrast media research.

FeatureMetrizamide (Non-ionic)Sodium Metrizoate (Ionic)
IonicityNon-ionic nih.govdergipark.org.trIonic nih.govdergipark.org.tr
Effect on LVEDP (basal LVEDP ≤ 15 mmHg) nih.govSignificantly less increase than Sodium MetrizoateSignificant increase
Effect on Myocardial Contractile Force (Ischemia) nih.govPositive inotropic effectInitial positive, then decrease
Patient Discomfort (Carotid Angiography) ajnr.orgLess discomfort than Sodium MetrizoateMore discomfort than Metrizamide

Limitations and Considerations in Metrizamide Research Applications

Observed Experimental Complications and Their Research Implications

Experimental use of metrizamide, particularly in studies involving biological systems, has been associated with observed complications. Historically, its use as a contrast agent in myelography highlighted some of these issues. While the focus here is solely on research applications and not clinical use, the underlying interactions with biological tissues are relevant.

Studies have indicated that metrizamide can exhibit neurotoxicity, which is thought to be related to its ability to interfere with glucose metabolism nih.govnih.govdoi.org. This potential for neurotoxicity can complicate research involving neural tissues or processes, potentially leading to confounding effects or limitations in the viability of experimental models. For instance, research investigating neuronal function or metabolic pathways in the presence of metrizamide would need to carefully consider and control for these potential interactions. Experimental studies in animals have shown that intrathecal metrizamide can induce seizures and cause EEG changes, highlighting its impact on neurological activity researchgate.net.

Furthermore, metrizamide's interaction with biological membranes and its diffusion properties can influence experimental outcomes, particularly in studies involving cellular or subcellular components separated by density gradient centrifugation. While it offers advantages like higher maximum solution density without excessive viscosity compared to some alternatives, the potential for the compound to penetrate or interact with biological structures needs to be considered when interpreting the localization or purity of isolated fractions nih.govdrugbank.com.

The concentration of metrizamide used in experiments can also be a critical factor influencing complications. Higher concentrations have been associated with increased adverse effects in historical clinical use, suggesting a dose-dependent interaction with biological systems that would be pertinent in research settings as well nih.govnih.gov. This implies that optimizing metrizamide concentration is crucial in research to minimize unintended biological effects while achieving the desired experimental separation or visualization.

Interpretive Considerations in Experimental Outcomes

When metrizamide is used for separating biological components based on density, the observed distribution of molecules or organelles must be interpreted in light of the potential for these components to interact with or be affected by the metrizamide gradient itself. For instance, some proteins or lipids might bind to or be stabilized/destabilized by metrizamide, affecting their buoyant density and leading to mislocalization in the gradient.

Furthermore, any observed biological effects in systems exposed to metrizamide need to be carefully attributed. Given the historical evidence of metrizamide's neurotoxicity and metabolic interference, researchers studying cellular viability, metabolic rates, or signaling pathways in the presence of metrizamide must include appropriate controls to differentiate effects caused by the experimental manipulation (e.g., density gradient centrifugation) from those caused by the compound itself nih.govnih.govdoi.org.

The purity and activity of biological samples isolated using metrizamide gradients should also be rigorously assessed. Residual metrizamide in isolated fractions could potentially interfere with downstream assays or experiments. Therefore, thorough washing steps and validation of sample purity are essential for accurate interpretation of subsequent analyses.

Future Directions and Emerging Research Avenues for Metrizamide

Potential for Advanced Experimental Probes and Markers

Metrizamide's characteristics, particularly its non-ionic nature and ability to form dense solutions with relatively low viscosity, have made it valuable in experimental settings beyond its primary diagnostic use. Historically, it has been employed as a tool to investigate biological processes at a molecular and cellular level. For instance, Metrizamide density gradients were utilized in studies examining the synthesis of acetylcholine (B1216132) receptors, where they helped detect density shifts in receptors labeled with stable isotopes, indicating de novo synthesis ijbcp.com. This application highlights Metrizamide's utility in probing molecular dynamics and synthesis pathways ijbcp.com.

Furthermore, Metrizamide has been used in the isolation and study of cellular components, such as histone-depleted metaphase chromosomes, which were isolated using Metrizamide cushions nih.gov. This demonstrates its potential as a tool for fractionating complex biological samples to study specific constituents nih.gov. The principles behind using Metrizamide for density-based separation and as a marker in molecular studies suggest potential for its properties to be leveraged in the design of advanced experimental probes, particularly in techniques requiring precise separation or density perturbation for the analysis of biological molecules and structures. While newer compounds may now be preferred in some applications, the established methodologies using Metrizamide provide a basis for developing novel probes and markers in future research.

Role in Understanding Biological Transport Mechanisms

The investigation into how substances move across biological membranes and within biological systems is a fundamental area of research. Metrizamide has contributed to this understanding through studies comparing its transport characteristics with those of ionic contrast media. For example, research in intact dog kidneys assessed the effect of Metrizamide on PAH transport compared to the ionic compound diatrizoate wikipedia.org. These studies revealed differences in how the non-ionic Metrizamide interacted with renal transport mechanisms compared to its ionic counterpart wikipedia.org.

Notably, Metrizamide did not depress basal short-circuit current in isolated toad urinary bladder, unlike an anionic compound, suggesting that the ionic nature of a substance can significantly influence its interaction with transport systems wikipedia.org. Such comparative studies, pioneered with compounds like Metrizamide, are crucial for elucidating the specific mechanisms governing the transport of different types of molecules across biological barriers. The insights gained from these early investigations continue to inform research into biological transport mechanisms, emphasizing the importance of molecular properties like charge and osmolality in these processes. Future research into biological transport could potentially build upon these foundational studies by utilizing or adapting techniques that were first explored using Metrizamide to understand the movement of various molecules in complex biological environments.

Evolution of Density Gradient Applications

Metrizamide has been a key solute in the development and application of density gradient centrifugation techniques, a powerful tool for separating biological particles based on their buoyant density scribd.com. Its ability to form dense solutions with lower viscosity compared to some other gradient media made it particularly useful for separating delicate biological structures while preserving their viability and metabolic activity wikipedia.org.

Metrizamide density gradients have been successfully applied to separate different developmental stages of malarial parasites, demonstrating the technique's efficacy in isolating specific cell populations from heterogeneous mixtures wikipedia.org. This method allowed for the separation of uninfected erythrocytes from those containing parasites at various stages, from early trophozoites to mature schizonts and merozoites wikipedia.org.

Parasite StageMetrizamide Concentration ( g/litre )Characteristics
Uninfected erythrocytesHigher concentrationsSeparated well from infected cells
Intermediate stages (immature to mature trophozoites, immature schizonts)198-221Practically 100% parasitized cells wikipedia.org
Mature schizonts and merozoitesLess than 1.095 density (Top layers)Purified population of mature stages wikipedia.org

Table 1: Separation of Malarial Parasite Stages Using Metrizamide Density Gradients

Beyond parasite separation, Metrizamide gradients have been used to separate various biological entities, including different types of nucleated cells, subcellular components, and viruses wikipedia.org. While newer iodinated density gradient media like Nycodenz (a synonym for Iohexol (B1672079) in some contexts nih.govfishersci.combiorxiv.org) and iodixanol (B1672021) wikipedia.orgflybase.orgnih.govchem960.comscitoys.com have emerged and are often preferred today due to factors like better cell tolerance wikipedia.orgbmrb.io, the fundamental principles and techniques established with Metrizamide continue to underpin modern density gradient applications. The ongoing research into optimizing density gradient methods for characterizing biological particles, such as adeno-associated virus (AAV) vectors, demonstrates the enduring legacy and evolution of this technique that Metrizamide significantly advanced flybase.org. Future developments in this area may continue to draw upon the foundational knowledge gained from using Metrizamide and similar compounds.

Contribution to the Development of Next-Generation Research Tools

Metrizamide marked a pivotal moment in the history of contrast media development, being the first water-soluble, non-ionic contrast agent wikipedia.org. This innovation formally initiated a new era, moving away from older, more toxic ionic and oil-based media wikipedia.orgwikipedia.org. Although Metrizamide itself had limitations, such as high production costs and cumbersome pharmaceutical presentation, which led to its eventual replacement by second-generation non-ionic agents like iohexol and iopamidol (B1672082) for many clinical applications wikipedia.orgwikipedia.org, its development was an "extremely important stepping stone" wikipedia.org. It demonstrated the feasibility and advantages of the non-ionic approach, paving the way for the development of contrast media with improved safety profiles and pharmacological properties wikipedia.orgwikipedia.orgwikipedia.org.

Conclusion

Synthesis of Key Research Contributions

Metrizamide is a non-ionic, water-soluble chemical compound that marked a significant advancement in both medical diagnostics and biochemical research. wikipedia.orgnih.gov Its development as the first non-ionic contrast agent was a pivotal contribution, spearheaded by the Scandinavian researcher Torsten Almén. jcpres.commpijournal.org This innovation addressed the high osmolality of previous ionic contrast media, which were known for inducing pain and heat sensations during procedures. jcpres.com Metrizamide's introduction in the 1970s revolutionized myelography by replacing oil-based agents like iofendylate (B1672084) (Pantopaque). wikipedia.org Unlike its predecessors, metrizamide was water-soluble, allowing it to be reabsorbed from the spinal fluid and excreted from the body, which was a major advantage. wikipedia.org

A key research application of metrizamide lies in its function as a density gradient medium for centrifugation. drugbank.comwho.int Its ability to form solutions with high density but low viscosity and osmolarity made it an ideal medium for separating biological particles. asm.orgnih.gov Researchers successfully utilized metrizamide gradients to fractionate a wide range of biological materials, including nucleic acids, proteins, subcellular organelles like peroxisomes and microsomes, cells, and viruses. asm.orgnih.govtandfonline.comtandfonline.comumich.edu For instance, it proved effective in separating different developmental stages of malarial parasites from infected erythrocytes, a technique with significant implications for biochemical and immunological studies. who.int The compound is considered inert and non-toxic to cells in this context, preserving the viability and biochemical properties of the separated components. who.intasm.org

The chemical structure of metrizamide, 2-(3-acetamido-5-N-methylacetamido-2,4,6-triiodobenzamido)-2-deoxy-D-glucose, is central to its function. tandfonline.com The tri-iodinated benzene (B151609) ring provides its radiopacity, allowing it to block X-rays for imaging purposes. drugbank.com The glucose moiety renders the molecule non-ionic and water-soluble, reducing its osmolality compared to ionic agents. mpijournal.org Research demonstrated that as a non-ionic agent, metrizamide had fewer effects on myocardial contractility compared to ionic media, particularly in ischemic states. ahajournals.org

Interactive Chemical Properties of Metrizamide

PropertyValueSource
IUPAC Name3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide nih.gov
Molecular FormulaC18H22I3N3O8 nih.govscbt.comglentham.com
Molecular Weight789.1 g/mol nih.govcaymanchem.com
CAS Number31112-62-6 wikipedia.orgscbt.com
Physical DescriptionWhite powder/solid nih.govcymitquimica.com
Melting Point223 °C (decomposes) nih.govcas.org
Solubility in Water500,000 mg/L (at 25 °C) nih.gov

Enduring Legacy in Academic Methodologies and Discoveries

The enduring legacy of metrizamide in academic methodologies is multifaceted. Although its clinical use has been largely superseded by newer, more stable, and less expensive non-ionic agents, its development was a crucial stepping stone that transformed diagnostic imaging. wikipedia.orgjcpres.comtaylorandfrancis.com Metrizamide served as the prototype and an essential proof-of-concept for the subsequent generations of low-osmolar contrast media (LOCM), such as iohexol (B1672079) and iopamidol (B1672082), which became the agents of choice for many procedures. mpijournal.orgtaylorandfrancis.com It fundamentally demonstrated the feasibility and benefits of the non-ionic approach, strengthening trust in this new class of compounds and spurring further research and development by several companies. jcpres.comtaylorandfrancis.com

In the realm of molecular biology and biochemistry, metrizamide established a powerful methodology for the separation of macromolecules and cellular components. asm.orgnih.gov Its unique properties—forming dense yet low-viscosity solutions—offered a significant advantage over traditional media like sucrose (B13894), which has a limited density range and can dehydrate organelles due to high osmotic pressure. tandfonline.com The use of metrizamide density gradients enabled researchers to achieve purer fractions of organelles, such as peroxisomes from liver and kidney, free from contamination by lysosomes or mitochondria. umich.edu This improved separation capability was instrumental in advancing the study of subcellular functions and the composition of organelles. tandfonline.comtandfonline.com For example, studies using metrizamide gradients helped to characterize the heterogeneity of the endoplasmic reticulum membrane and investigate the synthesis and insertion of membrane components. tandfonline.com

Metrizamide was registered in Norway in 1974 under the trade name Amipaque and was approved in the US in 1978. wikipedia.orgtekna.no While its marketing was eventually discontinued, its impact remains. wikipedia.org It represented a paradigm shift, moving away from the often problematic ionic and oil-based media and paving the way for the safer and more effective contrast agents that are standard in modern medicine. wikipedia.orgjcpres.comtexilajournal.com Its role in refining density gradient centrifugation techniques provided a lasting tool for biochemical and cell biology research, contributing to numerous discoveries about the nature of cells and their components. asm.orgnih.govtandfonline.com

Research Findings: Separation of Malarial Parasite Stages Using Metrizamide Gradient

A study on the separation of erythrocytes infected with murine plasmodia demonstrated the efficacy of metrizamide density gradients. The following table summarizes the distribution of different parasite stages at various levels of the gradient.

Gradient Layer (Metrizamide Concentration g/litre)Corresponding Density (g/ml)Predominant Parasite StagesParasitization RateSource
Top< 1.095Mature schizonts and merozoites~100% who.int
Intermediate (198-221)~1.115 - 1.130Immature to mature trophozoites and immature schizonts~100% who.int
Bottom> 1.145Uninfected erythrocytes and very early trophozoites (rings)Variable who.int

Q & A

Basic Research Questions

Q. What are the standard protocols for preparing Metrizamide solutions in density gradient centrifugation, and how do its non-denaturing properties influence experimental outcomes?

  • Methodological Answer : Metrizamide must be dissolved slowly in the dark (wrapped in foil) to avoid clumping. Start with half the final volume of water, stir continuously, and adjust pH with 0.01M NaOH post-dissolution. Its non-ionic, non-denaturing nature preserves native biological structures (e.g., mRNP particles), unlike ionic agents like CsCl, which risk denaturation .

Q. How does Metrizamide compare to other contrast agents (e.g., isophendylate, gas) in myelography for visualizing spinal lesions?

  • Methodological Answer : Clinical studies show Metrizamide produces superior myelograms due to its water solubility and lower neurotoxicity. Adverse effects (e.g., minor headaches) are less frequent compared to older agents, but post-procedural enzyme inhibition (e.g., hexokinase) may require monitoring glucose metabolism in neurological studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between Metrizamide’s clinical safety profile and its in vitro neurotoxic effects?

  • Methodological Answer : In vitro studies reveal Metrizamide competitively inhibits hexokinase (Km for glucose increases from 0.13 mM to 0.91 mM with 2.0 mM Metrizamide), potentially disrupting glycolysis. However, clinical doses (post-myelography) yield cerebrospinal fluid concentrations (~50 mM) far exceeding glucose levels (~3.6 mM), necessitating in vivo models to correlate enzyme inhibition with observed toxicity (e.g., asterixis, seizures). Contrast with clinical safety data by replicating myelography conditions in animal models .

Q. What methodological adjustments are required when substituting Metrizamide with alternatives (e.g., Nycodenz, Percoll) in lysosomal enrichment protocols?

  • Methodological Answer : Substitutes like Nycodenz or Percoll compromise lysosomal membrane stability and reduce enrichment efficiency. To adapt protocols, pre-test membrane integrity via lactate dehydrogenase (LDH) leakage assays and optimize gradient densities (e.g., 10–30% w/v gradients) while maintaining pH 7.4. Include negative controls with Metrizamide to benchmark outcomes .

Q. How can researchers optimize Metrizamide concentration in isopycnic centrifugation to balance resolution and biological sample viability?

  • Methodological Answer : Conduct pilot experiments with incremental concentrations (e.g., 10–40% w/v) and monitor particle banding via UV absorbance. For mRNP isolation, 20–25% gradients yield optimal buoyant density separation (1.18–1.22 g/cm³) without denaturation. Validate with transmission electron microscopy (TEM) to confirm structural integrity .

Data Contradiction & Validation

Q. How should conflicting reports on Metrizamide’s impact on lysosomal activity be addressed in experimental design?

  • Methodological Answer : Contradictions arise from variations in dissolution protocols (e.g., incomplete dissolution causing clumping) or pH instability. Standardize preparation by:

  • Measuring pH at each dissolution step.
  • Using dynamic light scattering (DLS) to verify particle size homogeneity.
  • Cross-validating lysosomal activity via cathepsin assays and comparing results against sucrose-based controls .

Experimental Design Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in Metrizamide toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to quantify enzyme inhibition (e.g., hexokinase) across Metrizamide concentrations. Pair with ANOVA for comparing group means (e.g., control vs. treated lysosomal membranes) and Cohen’s d to measure effect size. Include power analysis to ensure sample adequacy (>80% power) .

Q. How can researchers ensure reproducibility in Metrizamide-based myelography studies across heterogeneous cohorts?

  • Methodological Answer : Stratify participants by age, pre-existing conditions (e.g., diabetes), and CSF glucose levels. Use covariate-adjusted generalized linear models (GLMs) to account for confounding variables. Publish raw data (e.g., MRI metadata, enzyme assays) in supplementary materials for independent validation .

Methodological Pitfalls & Solutions

Q. What are common errors in quantifying Metrizamide’s inhibitory effects on glycolysis, and how can they be mitigated?

  • Methodological Answer : Errors include:

  • Overlooking competitive inhibition kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Ignoring endogenous glucose variability : Normalize hexokinase activity to CSF glucose levels in clinical samples.
  • Solution : Pair in vitro assays with metabolomics (e.g., LC-MS) to track glucose-6-phosphate flux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.